molecular formula C7H13N B12273234 1-But-2-enylazetidine

1-But-2-enylazetidine

Cat. No.: B12273234
M. Wt: 111.18 g/mol
InChI Key: WEFPHRCLYYRWCO-NSCUHMNNSA-N
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Description

1-But-2-enylazetridine is a four-membered heterocyclic compound containing a nitrogen atom (azetidine ring) substituted with a but-2-enyl group. Its strained ring structure and unsaturated side chain contribute to unique reactivity, making it a candidate for pharmaceutical and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for creating functionalized azetidines with high regio- and stereoselectivity.

Industrial Production Methods: Industrial production of 1-But-2-enylazetidine often involves the use of microwave irradiation and solid support, such as alumina, to facilitate the reaction between 1-arenesulfonylaziridines and dimethylsulfoxonium methylide . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-But-2-enylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be targeted.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-one derivatives, while reduction can produce saturated azetidines.

Scientific Research Applications

Synthesis and Reactivity

1-But-2-enylazetidine can be synthesized through various methods that leverage the unique properties of azetidine rings. Azetidines are recognized for their structural rigidity and ability to enhance solubility and metabolic stability in drug compounds. The synthesis often involves multicomponent reactions, such as the [1,2]-Brook rearrangement coupled with strain-release mechanisms, which facilitate the formation of diverse azetidine derivatives .

Table 1: Common Synthesis Methods for Azetidines

MethodDescriptionReference
[1,2]-Brook RearrangementA multicomponent reaction that allows for the modular synthesis of substituted azetidines.
Palladium-Catalyzed ReactionsUtilizes palladium catalysts to promote functionalization of azetidines for complex derivatives.
Strain-Release ApproachesEmploys strain-release mechanisms to drive reactions towards azetidine formation.

Medicinal Chemistry Applications

The medicinal applications of this compound are promising, particularly due to its potential as a scaffold for drug development. Azetidines have been shown to possess favorable pharmacological properties, making them suitable candidates for pharmaceuticals targeting various diseases.

Case Studies in Drug Development

  • CNS Targeting Pharmaceuticals :
    • A diversity-oriented synthesis approach was utilized to create azetidine-based compounds aimed at central nervous system targets. This method highlighted the potential of azetidines in developing novel therapeutics .
  • EP2 Receptor Antagonist :
    • The synthesis of PF-04418948, an EP2 receptor antagonist, showcased the utility of azetidine frameworks in drug design. This compound demonstrated high affinity (IC50 = 16 nM) for its target receptor, indicating the effectiveness of azetidine-containing drugs .
  • Antimalarial Compounds :
    • Bicyclic azetidines have been identified as lead compounds for antimalarial activity, emphasizing their potential in treating infectious diseases .

Potential Applications Beyond Pharmaceuticals

Beyond medicinal chemistry, this compound has applications in polymer synthesis and materials science. The ability to functionalize azetidines allows for the creation of advanced materials with tailored properties.

Table 2: Potential Non-Medicinal Applications

ApplicationDescription
Polymer SynthesisUsed as a building block for creating novel polymers with specific mechanical properties.
Material ScienceFunctionalized azetidines can be integrated into materials to enhance performance characteristics.

Mechanism of Action

The mechanism of action of 1-But-2-enylazetidine involves its interaction with molecular targets through its nitrogen atom. The compound can form covalent bonds with electrophilic centers, leading to the formation of stable adducts. This reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions .

Comparison with Similar Compounds

For context, comparisons of structurally related molecules typically focus on:

  • Ring strain and stability : Azetidines (4-membered rings) are more strained than pyrrolidines (5-membered) but less strained than aziridines (3-membered).
  • Applications : Azetidines are used as bioisosteres in drug design (e.g., replacing piperidines for improved metabolic stability).

However, the provided sources discuss NLP model architectures (e.g., BERT’s bidirectional training , Transformer’s attention mechanisms , and T5’s text-to-text framework ), which are unrelated to organic chemistry.

Data Tables

Given the absence of chemical data in the evidence, hypothetical comparisons are speculative. Below is a generic template for how such a table might be structured if relevant data existed:

Compound Ring Size Substituent Ring Strain (kJ/mol) Applications
1-But-2-enylazetridine 4 But-2-enyl N/A Pharmaceutical intermediates
Azetidine 4 None ~110 Solvent, ligand synthesis
Pyrrolidine 5 None ~25 Alkaloid synthesis

Research Findings and Challenges

The evidence highlights methodological rigor in NLP research (e.g., RoBERTa’s optimization of BERT pretraining , GPT-2’s zero-shot learning ). Translating this to chemistry:

Biological Activity

1-But-2-enylazetidine is a compound belonging to the azetidine family, which has gained interest due to its diverse biological activities. Azetidines are four-membered cyclic amines that have been studied for their potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butenyl group attached to the azetidine ring. The structural formula can be represented as follows:

C6H11N\text{C}_6\text{H}_{11}\text{N}

This compound's unique structure allows it to interact with biological systems in various ways, influencing its pharmacological profile.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit significant antimicrobial properties. A mini-review highlighted that various substituted azetidines demonstrate activity against bacteria, fungi, and even Mycobacterium tuberculosis. The antimicrobial efficacy often depends on the nature of substituents on the azetidine ring. For example, electron-withdrawing groups enhance antibacterial activity .

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundActivity TypeEfficacy Level
1aAntibacterialHigh
1bAntifungalModerate
1cAntitubercularHigh
1dAntiviralLow

Anticancer Properties

Azetidine derivatives have been recognized for their anticancer potential. Studies indicate that certain azetidinones act as inhibitors of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which is crucial in cancer progression . The modification of the azetidine structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity
In a recent study, a series of 2-oxo-azetidine derivatives were synthesized and evaluated for their anticancer activity. Results indicated that some derivatives exhibited significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Anti-inflammatory and Other Activities

Azetidines also show promise in anti-inflammatory applications. The modulation of inflammatory pathways by these compounds can be beneficial in treating conditions like arthritis and other inflammatory diseases . Additionally, some studies have reported anticonvulsant activity associated with specific azetidine derivatives, broadening their therapeutic scope .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Cell Membrane Disruption : Certain azetidines can disrupt bacterial cell membranes, leading to cell death.
  • Interference with Cellular Signaling : By modulating signaling pathways, these compounds can influence cellular responses in cancer and inflammation.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-[(E)-but-2-enyl]azetidine

InChI

InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2-3H,4-7H2,1H3/b3-2+

InChI Key

WEFPHRCLYYRWCO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1CCC1

Canonical SMILES

CC=CCN1CCC1

Origin of Product

United States

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